molecular formula C18H17BrO5 B2603748 (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 1403817-13-9

(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2603748
CAS No.: 1403817-13-9
M. Wt: 393.233
InChI Key: VNKAECNTPNCCBO-GQCTYLIASA-N
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Description

The compound (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic organic molecule known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. The presence of bromine, hydroxyl, and methoxy groups in its structure imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-bromo-2-hydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.

    Reduction: The α,β-unsaturated carbonyl system can be reduced to form the corresponding saturated ketone.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Saturated ketones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is used as a precursor for the synthesis of more complex molecules

Biology

The compound has shown promise in biological studies due to its potential antioxidant and anti-inflammatory properties. Researchers are investigating its effects on various biological pathways and its potential as a therapeutic agent for diseases related to oxidative stress and inflammation.

Medicine

In medicinal chemistry, this compound is being explored for its potential anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, making it a candidate for further drug development and testing.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structural features allow for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. In cancer cells, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(2-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    (2E)-1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one: Lacks the methoxy groups, which can influence its chemical properties and applications.

    (2E)-1-(5-Bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Contains fewer methoxy groups, potentially altering its reactivity and biological effects.

Uniqueness

The presence of both bromine and multiple methoxy groups in (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one makes it unique among similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO5/c1-22-16-8-11(9-17(23-2)18(16)24-3)4-6-14(20)13-10-12(19)5-7-15(13)21/h4-10,21H,1-3H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKAECNTPNCCBO-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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